molecular formula C13H17NO2 B13011974 Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate CAS No. 159694-27-6

Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate

Cat. No.: B13011974
CAS No.: 159694-27-6
M. Wt: 219.28 g/mol
InChI Key: VNJDWHIKXSJJGX-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Properties

CAS No.

159694-27-6

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H17NO2/c1-14-8-11(10-6-4-3-5-7-10)12(9-14)13(15)16-2/h3-7,11-12H,8-9H2,1-2H3

InChI Key

VNJDWHIKXSJJGX-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate typically involves the reaction of 1-methyl-4-phenylpyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research applications .

Biological Activity

Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C12H15NO2
  • Molecular Weight : 205.25 g/mol
  • Structural Features : The compound features a pyrrolidine ring, a methyl group at the first position, and a phenyl group at the fourth position, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly dopaminergic and serotonergic pathways. Research indicates that this compound may act as a modulator of various receptors and enzymes, influencing cellular signaling pathways that are crucial for maintaining physiological homeostasis.

Key Mechanisms:

  • Receptor Binding : The compound binds to specific neurotransmitter receptors, which may enhance or inhibit their activity.
  • Enzyme Interaction : It may interact with enzymes involved in neurotransmitter metabolism, thus affecting the levels of key neurotransmitters in the brain.

Neuropharmacological Effects

Studies have highlighted the potential neuroprotective effects of this compound. It has been shown to influence neurotransmitter systems, suggesting applications in treating neurological disorders such as depression and anxiety.

Anticancer Activity

Research on similar pyrrolidine derivatives has indicated potential anticancer properties. In vitro studies using various cancer cell lines have shown that modifications in the structure can lead to varying degrees of cytotoxicity. For instance, derivatives with specific substitutions on the phenyl ring demonstrated enhanced activity against lung adenocarcinoma cells (A549), indicating the importance of structural features in determining biological efficacy .

CompoundAnticancer Activity (A549 Viability %)Notable Structural Features
This compoundTBDMethyl group at position 1
Compound with 4-chlorophenyl substitution64%Enhanced activity
Compound with 4-dimethylamino phenyl substitutionSignificantly higher than othersPotent anticancer activity

Case Studies

  • Neuroprotective Effects : A study investigated the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, supporting its potential as a neuroprotective agent.
  • Anticancer Efficacy : In a comparative study involving various pyrrolidine derivatives, this compound was assessed alongside established chemotherapeutics. While initial results showed moderate efficacy, further structural optimization is suggested to enhance its anticancer properties .

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